molecular formula C17H28O7 B138195 4-Hydroxymonic acid CAS No. 153715-18-5

4-Hydroxymonic acid

Cat. No. B138195
M. Wt: 344.4 g/mol
InChI Key: QJONCKCRAFYVBD-VRPGCYOISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymonic acid is a chemical compound that belongs to the family of monic acids. It is a natural product that is found in certain fungi and bacteria. 4-Hydroxymonic acid has been studied for its various biological activities, including its potential as an anti-cancer agent.

Scientific Research Applications

The potential of 4-Hydroxymonic acid as an anti-cancer agent has been extensively studied. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-Hydroxymonic acid has been studied for its anti-inflammatory and anti-bacterial properties. It has also been found to have neuroprotective effects.

Mechanism Of Action

The mechanism of action of 4-Hydroxymonic acid is not fully understood. However, it is believed to inhibit the activity of the enzyme farnesyl transferase, which is involved in the production of certain proteins that are important for cancer cell growth and survival. By inhibiting this enzyme, 4-Hydroxymonic acid can prevent the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

4-Hydroxymonic acid has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to increase the production of certain neurotransmitters, such as dopamine and serotonin. 4-Hydroxymonic acid has also been found to decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Hydroxymonic acid in lab experiments is its low toxicity. It has been found to have minimal side effects in animal studies. Additionally, the fermentation method of synthesis is relatively simple and cost-effective. However, one limitation of using 4-Hydroxymonic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 4-Hydroxymonic acid. One direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and its effects on various biological pathways. Another direction is to explore its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-Hydroxymonic acid is a natural compound that has been extensively studied for its various biological activities. Its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent has been demonstrated in numerous studies. While further research is needed to fully understand its mechanism of action and its effects on various biological pathways, the potential of 4-Hydroxymonic acid as a therapeutic agent is promising.

Synthesis Methods

The synthesis of 4-Hydroxymonic acid can be achieved through various methods. One method involves the fermentation of certain fungi and bacteria, such as Aspergillus terreus and Streptomyces hygroscopicus. Another method involves the chemical synthesis of the compound using various reagents and catalysts. However, the fermentation method is preferred due to its higher yield and lower cost.

properties

CAS RN

153715-18-5

Product Name

4-Hydroxymonic acid

Molecular Formula

C17H28O7

Molecular Weight

344.4 g/mol

IUPAC Name

(E,4R)-4-[(2S,3R,4R)-3,4-dihydroxy-5-[(E,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoic acid

InChI

InChI=1S/C17H28O7/c1-9(11(3)18)5-4-6-12-8-24-17(16(23)15(12)22)14(21)10(2)7-13(19)20/h4-5,7,9,11-12,14-18,21-23H,6,8H2,1-3H3,(H,19,20)/b5-4+,10-7+/t9?,11-,12?,14+,15+,16+,17-/m0/s1

InChI Key

QJONCKCRAFYVBD-VRPGCYOISA-N

Isomeric SMILES

C[C@@H](C(C)/C=C/CC1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)O)/C)O)O

SMILES

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O

Canonical SMILES

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O

synonyms

4-hydroxymonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.